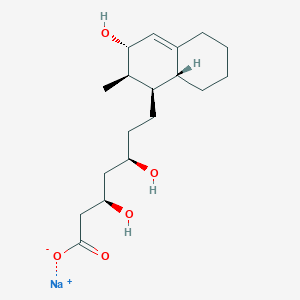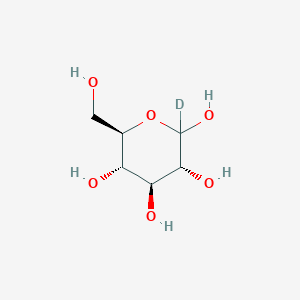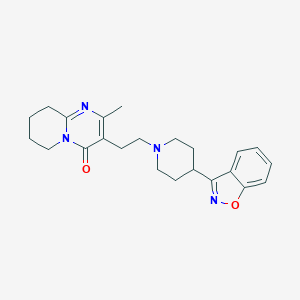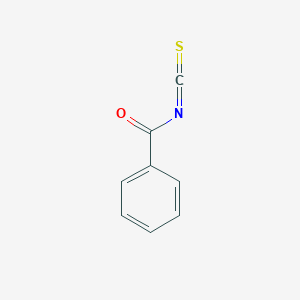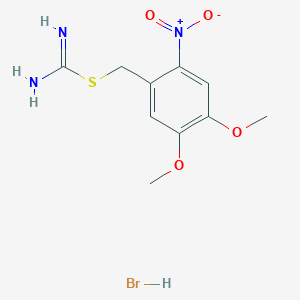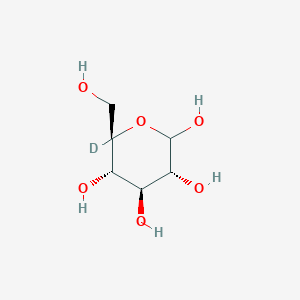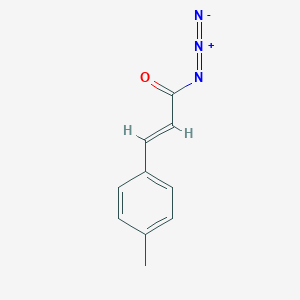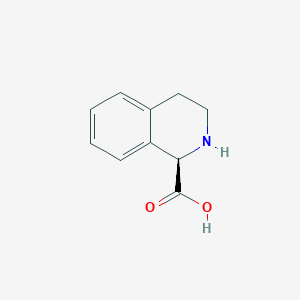
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Descripción general
Descripción
The compound is a derivative of tetrahydroisoquinoline, which is a type of organic compound. The “®” denotes the absolute configuration of the chiral center in the molecule . Carboxylic acids, such as the one in this compound, are typically characterized by the presence of a carboxyl group (-COOH) .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Carboxylic acids, for instance, are known to undergo a variety of reactions, including acid-base reactions .Aplicaciones Científicas De Investigación
Lipase-Catalyzed Kinetic and Dynamic Kinetic Resolution
Paál et al. (2007) developed a dynamic kinetic resolution method for the preparation of enantiopure (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This involved the CAL-B-catalyzed enantioselective hydrolysis of the corresponding ethyl ester, achieving an enantiomeric excess of 96% and an 80% isolated yield. The kinetic resolution afforded both enantiomers with an enantiomeric excess ≥92% (Paál et al., 2007).
Enzymatic Hydrolysis Using Animal Liver Acetone Powders
Sánchez et al. (2001) explored the stereoselective hydrolysis of esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using animal liver (chicken, mouse, rat, and rabbit) acetone powders. This method provided a mild condition for obtaining the corresponding (S)-acid and unreacted (R)-ester (Sánchez et al., 2001).
Synthesis of Optically Pure Enantiomers
Kurata et al. (2015) achieved the synthesis of both (R)- and (S)-tetrahydroisoquinoline-1-carboxylic acids from N-Boc-protected precursors. This synthesis provided these cyclic amino acids in enantiomerically pure form, offering practical applications in medicinal chemistry (Kurata et al., 2015).
EPC-Synthesis of Tetrahydroisoquinolines
Huber and Seebach (1987) discussed the synthesis of 1,2,3,4-tetrahydro-N-pivaloyl-isoquinoline-3-carboxylic acids, exploring the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors. This synthesis contributed to the understanding of enantiomerically pure 1-substituted tetrahydroisoquinolines, crucial for synthesizing important groups of alkaloids (Huber & Seebach, 1987).
Bioprecursor Synthesis
Dostert et al. (1992) reported the synthesis and determination of absolute configurations of both enantiomers of salsolinol-1-carboxylic acid, a bioprecursor of (R)-salsolinol in humans (Dostert et al., 1992).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGRWIKQDSSLY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424903 | |
| Record name | (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
151004-93-2 | |
| Record name | (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



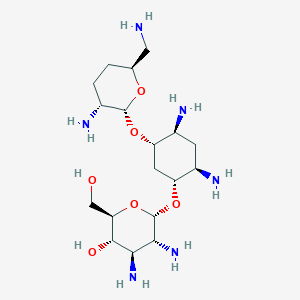
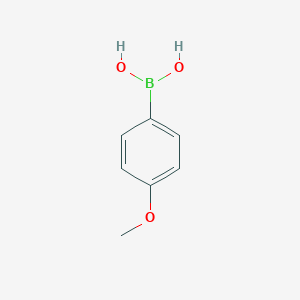

![D-[1,2-13C2]glucose](/img/structure/B118848.png)
